3-(2-Aminoethyl)aniline

Description

Nomenclature and Structural Representation in Scholarly Contexts

In scientific literature, precise nomenclature and structural representation are paramount for clarity and reproducibility. 3-(2-Aminoethyl)aniline is identified by several names and codes, ensuring its unambiguous identification across different databases and publications. The most formally recognized name is its IUPAC designation. nih.gov

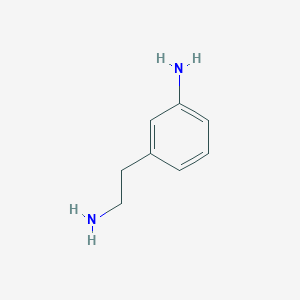

The structure of this compound consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an aminoethyl group (-CH2CH2NH2) at positions 1 and 3, respectively. This meta-substitution pattern influences the molecule's reactivity and spatial conformation. The presence of two primary amine groups—one aliphatic and one aromatic—provides distinct sites for chemical modification. nih.govcymitquimica.com

Table 1: Compound Identification and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 76935-75-6 nih.govscbt.com |

| Molecular Formula | C₈H₁₂N₂ nih.govscbt.com |

| Molecular Weight | 136.19 g/mol nih.govscbt.com |

| InChI Key | LJQFYBCLMVVNAQ-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CC(=CC(=C1)N)CCN biosynth.com |

The compound is also available as a dihydrochloride (B599025) salt (CAS Number: 879666-37-2), which typically enhances its stability and solubility in aqueous media for research purposes. finetechnology-ind.com

Historical Perspectives and Early Research Endeavors

Early research into functionalized anilines was often driven by the dye industry and later by the quest for novel therapeutic agents. uantwerpen.be The synthesis of related isomers, such as 4-(2-aminoethyl)aniline, has been described in the literature, often involving multi-step processes starting from precursor molecules like p-(2-aminoethyl)benzene sulfonate. prepchem.com The general strategies for creating such molecules often involve the reduction of a nitro group to form the aniline (B41778) moiety and the introduction or modification of a side chain to create the aminoethyl group. These foundational synthetic methodologies paved the way for the eventual synthesis and study of a wide variety of aniline derivatives, including the meta-substituted this compound.

Significance and Research Trajectory within Organic Chemistry and Related Fields

The significance of this compound stems from its bifunctional nature, which makes it a highly useful intermediate in organic synthesis. The differential reactivity of the aliphatic and aromatic amines allows for selective chemical transformations, enabling the construction of complex molecular architectures.

In medicinal chemistry, this compound has been identified as a key structural motif in the development of kinase inhibitors. biosynth.com It is described as a covalent tyrosine kinase inhibitor that can bind to the active site of these enzymes. biosynth.com Specifically, it has been investigated as a selective and potent inhibitor of the BCR-ABL fusion protein, which is linked to chronic myelogenous leukemia. biosynth.com Its scaffold has also been used to develop inhibitors for other kinases implicated in oncogenesis. biosynth.com Furthermore, derivatives incorporating the this compound moiety have been synthesized to create novel quinazolinone compounds. nih.gov These derivatives have shown promising antifungal and antibacterial activities in bioassays, indicating the value of this scaffold in agrochemical and pharmaceutical research. nih.gov

The compound also serves as a building block for various heterocyclic compounds. Its ability to participate in reactions like nucleophilic substitutions and coupling reactions makes it a valuable precursor for creating more complex molecules with potential biological activity. cymitquimica.com For example, it is a precursor for synthesizing N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine, a synthetic quinoline (B57606) derivative.

Emerging Research Frontiers and Future Directions

The research trajectory for this compound continues to expand into new and promising areas. Its role as a foundational scaffold in drug discovery remains a primary focus, with ongoing efforts to design and synthesize novel, highly selective kinase inhibitors for various therapeutic targets. acs.orgnih.gov

One emerging frontier is the development of functionalized aniline derivatives for modulating complex biological pathways. Research into related structures suggests that incorporating aniline moieties can enhance anti-proliferative activity and selectivity in cancer cells, potentially by blocking signaling pathways like NF-κB. nih.gov The strategic functionalization of the aniline core is seen as a promising approach for discovering new classes of therapeutic agents. uantwerpen.beacs.org

In the realm of synthetic methodology, future research will likely focus on optimizing the synthesis of this compound and its derivatives. vulcanchem.com Developing more efficient, scalable, and environmentally friendly synthetic routes is crucial for making these valuable building blocks more accessible for large-scale applications. rsc.org This includes improving reaction yields and simplifying purification processes. vulcanchem.com The development of one-pot procedures and the use of novel catalytic systems represent active areas of investigation for the functionalization of anilines. acs.orgresearchgate.net

Furthermore, the unique properties of aniline derivatives are being explored in materials science. The incorporation of related aminoethyl aniline compounds into polymer backbones is being investigated as a way to enhance the thermal and mechanical properties of materials. acs.org The versatile reactivity of this compound makes it a candidate for creating novel functional polymers and materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQFYBCLMVVNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602828 | |

| Record name | 3-(2-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76935-75-6 | |

| Record name | 3-(2-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 3-(2-Aminoethyl)aniline

The contemporary synthesis of this compound leverages a variety of sophisticated chemical transformations designed to achieve high yields and selectivity. These strategies often involve the use of advanced catalytic systems and novel reagents to navigate the complexities of introducing two distinct amine functionalities onto an aromatic core.

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and environmentally benign pathways to complex molecules. For the synthesis of this compound, transition metal-catalyzed reactions play a pivotal role.

Palladium-catalyzed C–N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a powerful tool for the formation of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. In a potential synthetic route to this compound, a suitably protected phenethylamine (B48288) derivative bearing a halide at the meta position, such as 3-bromo-phenethylamine, could be coupled with an ammonia (B1221849) equivalent. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. libretexts.org

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, t-BuXPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine nucleophile and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction |

This table presents typical components for a Buchwald-Hartwig amination reaction.

While palladium catalysis is prominent, other transition metals can also be employed for C–N bond formation. Copper-catalyzed amination reactions, such as the Ullmann condensation, represent a classic alternative, although they often require harsher reaction conditions. More recent developments in catalysis have expanded the toolbox to include other metals, broadening the scope and applicability of C–N coupling reactions.

Multi-Step Organic Synthesis Routes

A common and reliable approach to this compound involves a multi-step sequence starting from readily available precursors. A plausible and well-documented strategy for analogous compounds begins with 3-nitrobenzaldehyde (B41214).

This synthetic pathway typically involves three key transformations:

Henry Reaction: The condensation of 3-nitrobenzaldehyde with nitromethane, known as the Henry reaction, forms the corresponding β-nitrostyrene derivative, 1-(3-nitrophenyl)-2-nitroethene. scirp.orgmdpi.com This reaction is typically base-catalyzed.

Dehydration: The initially formed nitroalkanol often dehydrates in situ or upon workup to yield the nitrostyrene.

Catalytic Hydrogenation: The crucial final step involves the simultaneous reduction of both the nitro group on the aromatic ring and the nitro group on the side chain, as well as the carbon-carbon double bond of the styrenyl moiety. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. wikipedia.orgwikipedia.org This transformation directly yields the target molecule, this compound.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |

| 1 | 3-Nitrobenzaldehyde | Nitromethane, Base (e.g., NaOH) | 1-(3-Nitrophenyl)-2-nitroethanol | Room temperature |

| 2 | 1-(3-Nitrophenyl)-2-nitroethanol | Acid or Heat | 1-(3-Nitrophenyl)-2-nitroethene | Often occurs during workup |

| 3 | 1-(3-Nitrophenyl)-2-nitroethene | H₂, Palladium on Carbon (Pd/C) | This compound | Elevated pressure and temperature |

This table outlines a plausible multi-step synthesis of this compound.

Novel Reagents and Reaction Conditions for Enhanced Yield and Selectivity

The borane-trimethylamine complex (BTMC) is a stable, easy-to-handle, and effective reducing agent. nih.govorganic-chemistry.orgnih.gov It is particularly useful for the reduction of various functional groups, including nitro groups. In the context of synthesizing this compound, BTMC could be employed for the reduction of a dinitro precursor or a nitro-nitrile intermediate. The reduction of nitroarenes to anilines using BTMC often proceeds with high chemoselectivity, tolerating other functional groups that might be sensitive to harsher reducing agents. nih.gov

| Substrate Type | Reducing Agent | Product | Key Advantages |

| Aromatic Nitro Compound | Borane-Trimethylamine Complex | Aniline (B41778) | High chemoselectivity, mild reaction conditions, stable and easy-to-handle reagent |

| Nitrile | Borane-Trimethylamine Complex | Primary Amine | Effective for the reduction of the cyano group |

This table highlights the utility of Borane-Trimethylamine Complex in relevant reductive transformations.

Derivatization and Functionalization Reactions of the Chemical Compound

The presence of both an aniline-type and an ethylamine-type functional group makes this compound a prime candidate for a variety of derivatization reactions. These transformations are fundamental to its application in the synthesis of more complex molecules, including pharmaceuticals, heterocyclic compounds, and polymeric materials.

The reaction of primary amines with carbonyl compounds (aldehydes and ketones) to form Schiff bases, or imines, is a fundamental transformation in organic synthesis. Given that this compound possesses two primary amine groups, it can react with carbonyl compounds to form mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions. The condensation reaction typically proceeds under acid or base catalysis, or upon heating, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The aliphatic amino group (-CH₂CH₂NH₂) is generally more nucleophilic and less sterically hindered than the aromatic amino group (-C₆H₄NH₂), suggesting that selective formation of the mono-Schiff base at the ethylamine (B1201723) nitrogen is possible under mild conditions. Reaction with a second equivalent of the carbonyl compound, often under more forcing conditions, would lead to the di-imine derivative.

Table 1: Representative Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl) | Product Structure (Predicted) | Product Name (Predicted) |

|---|---|---|---|

| This compound | Benzaldehyde (1 eq.) | C₆H₄(NH₂)(CH₂CH₂N=CHC₆H₅) | N-(3-(2-Aminoethyl)phenyl)benzylideneamine |

| This compound | Acetone (excess) | C₆H₄(N=C(CH₃)₂)(CH₂CH₂N=C(CH₃)₂) | N¹,N²-bis(propan-2-ylidene)-3-(2-aminoethyl)aniline derivative |

| This compound | Salicylaldehyde (2 eq.) | C₆H₄(N=CHC₆H₄OH)(CH₂CH₂N=CHC₆H₄OH) | 2,2'-((((3-(2-((2-hydroxybenzylidene)amino)ethyl)phenyl)azanediyl)bis(methanylylidene))bis(phenol)) |

Amidation and acylation are crucial reactions for the protection of amino groups or for the construction of amide-containing target molecules. This compound readily undergoes acylation with reagents such as acyl chlorides and acid anhydrides. Similar to Schiff base formation, the relative reactivity of the two amino groups can be exploited for selective modification. The more nucleophilic aliphatic amine is expected to react preferentially under kinetically controlled conditions.

Heating a primary amine with a carboxylic acid can also lead to amide formation, though this often requires catalysts or harsh conditions to drive off the water produced. The use of coupling agents is a milder and more common alternative in modern synthesis.

Table 2: Examples of Amidation and Acylation Reactions

| Acylating Agent | Conditions | Product (Major, Predicted) | Amide Type |

|---|---|---|---|

| Acetyl Chloride (1 eq.) | Weak base, low temp. | 3-(2-Acetamidoethyl)aniline | Mono-acylated (aliphatic amine) |

| Acetic Anhydride (excess) | Heat | N-(3-(2-Acetamidoethyl)phenyl)acetamide | Di-acylated |

| Benzoyl Chloride (1 eq.) | Schotten-Baumann | N-(2-(3-Aminophenyl)ethyl)benzamide | Mono-acylated (aliphatic amine) |

| Acetic Acid | Heat, catalyst | N-(2-(3-Aminophenyl)ethyl)acetamide | Mono-acylated (aliphatic amine) |

The direct amidation of aniline derivatives with carboxylic acids can be facilitated by various catalysts. For instance, sulfated TiO₂/SnO₂ nanocomposites have been shown to effectively catalyze the direct amidation of aniline with acetic acid. masterorganicchemistry.com This highlights that electron-donating groups on the aniline ring favor the amidation reaction. masterorganicchemistry.com

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. By reacting with other bifunctional molecules, intramolecular cyclization can lead to the formation of stable ring systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can pave the way for the synthesis of benzodiazepine (B76468) or other related heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The synthesis of N-heterocycles is a cornerstone of organic chemistry due to their wide range of applications. Multi-component reactions are often employed to build complex heterocyclic structures in a single step. For instance, a one-pot three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones has been developed, demonstrating the utility of aniline derivatives in constructing complex cyclic systems. uni-pannon.hu The aniline moiety is a common starting point for benzannulation reactions to create substituted aromatic rings. uni-pannon.hu

Aniline and its derivatives are key monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). The aromatic amino group of this compound allows it to be incorporated into polyaniline-type chains through oxidative polymerization. The resulting polymer would be functionalized with aminoethyl side chains, which can alter the polymer's properties, such as solubility, processability, and its ability to coordinate with metal ions or participate in further reactions. nih.govresearchgate.net

Furthermore, the presence of two distinct amine groups allows this compound to act as a monomer in step-growth polymerization, such as in the synthesis of polyamides or polyureas. Reaction with diacyl chlorides or diisocyanates would lead to the formation of polymers with unique properties conferred by the aromatic backbone and the flexible ethyl linkage. Research has shown that new polyaniline derivatives can be synthesized from substituted anilines, and these polymers are often soluble in common organic solvents and can be used to create films for applications like chemical sensors. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental for optimizing synthetic routes, improving yields, and controlling selectivity. For the synthesis of anilines and their derivatives, mechanistic studies often focus on reaction kinetics, transition state analysis, and catalyst behavior.

Reaction Kinetics and Rate-Determining Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving anilines, such as N-alkylation or substitution on the aromatic ring, determining the order of the reaction with respect to each reactant can help elucidate the mechanism.

For instance, kinetic studies of the reaction of substituted anilines with various reagents have often revealed a first-order dependence on the electrophile and a fractional-order dependence on the aniline. This can indicate the formation of a pre-equilibrium complex before the rate-determining step. The pseudo-first-order rate constants are often determined under conditions where one reactant is in large excess.

In the context of forming this compound, a key step might be the reduction of a nitrile or a nitro group, or the amination of a corresponding alcohol or halide. A kinetic study of such a reaction would involve monitoring the concentration of reactants and products over time, often using techniques like UV-Vis spectroscopy or HPLC. The data would then be used to determine the rate law and propose a plausible mechanism. For example, in the photocatalytic degradation of aniline, the reaction is often described by pseudo-first-order kinetics. mdpi.com

The following table presents hypothetical kinetic data for a reaction forming a substituted aniline, illustrating how rate constants can be determined.

Table 3: Hypothetical Kinetic Data for the Formation of a Substituted Aniline

| [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 4.8 x 10⁻⁴ |

From this data, the reaction is first order in [Reactant A] and second order in [Reactant B].

Transition State Analysis

Transition state theory provides a framework for understanding reaction rates at a molecular level. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of reactants, products, and transition states.

For reactions involving aniline and its derivatives, transition state analysis can reveal the detailed pathway of bond formation and cleavage. For example, in the reaction of 4-methyl aniline with OH radicals, computational studies have been used to explore the reaction mechanism and calculate the kinetics. Such studies can identify the lowest energy transition state, which corresponds to the most favorable reaction pathway.

A hypothetical transition state analysis for a key bond-forming step in a synthesis of a this compound precursor is summarized in the table below.

Table 4: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of a this compound Precursor

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Transition State | DFT (B3LYP) | 6-31G(d) | +15.2 |

| Products | DFT (B3LYP) | 6-31G(d) | -5.8 |

Catalyst Deactivation and Regeneration Studies

In many synthetic transformations leading to anilines and their derivatives, catalysts play a crucial role. However, catalysts can lose their activity over time through various deactivation mechanisms, such as poisoning, fouling, or sintering. mdpi.com Understanding these processes is essential for developing robust and economically viable synthetic methods.

Catalyst deactivation can be caused by the strong adsorption of reactants, products, or impurities onto the active sites. For example, in amination reactions, the amine products can sometimes act as poisons to the catalyst. Fouling can occur due to the deposition of carbonaceous materials (coke) on the catalyst surface.

Studies on catalyst deactivation often involve characterizing the catalyst before and after the reaction using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD). These studies can help identify the cause of deactivation and inform strategies for catalyst regeneration. Regeneration can sometimes be achieved by treating the catalyst at high temperatures to burn off coke or by washing with a suitable solvent to remove poisons.

While specific studies on catalyst deactivation in the synthesis of this compound are not available, research on related processes, such as the amination of alcohols, provides relevant insights. In some cases, controlled carbon deposition has even been used to enhance the selectivity of a catalytic reaction.

The table below outlines common catalyst deactivation mechanisms and potential regeneration strategies relevant to the synthesis of arylethylamines.

Table 5: Catalyst Deactivation and Regeneration in Arylethylamine Synthesis

| Deactivation Mechanism | Cause | Characterization Technique | Regeneration Strategy |

|---|---|---|---|

| Poisoning | Strong adsorption of nitrogen-containing compounds | TPD, XPS | Thermal treatment, Solvent washing |

| Fouling (Coking) | Deposition of carbonaceous material | TGA, Raman Spectroscopy | Calcination in air or oxygen |

| Sintering | Growth of metal nanoparticles at high temperature | TEM, XRD | Redispersion through chemical treatment |

Advanced Spectroscopic and Analytical Characterization for Research

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass. For 3-(2-Aminoethyl)aniline (molecular formula C₈H₁₂N₂), the calculated monoisotopic mass is 136.1000 Da. nih.gov HRMS can measure this value to within a few parts per million, allowing for the unambiguous determination of the elemental composition. This capability distinguishes the target compound from other molecules that might have the same nominal mass but a different atomic composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce product ions. unito.it The analysis of these fragments provides detailed structural information.

For this compound, the protonated molecule [M+H]⁺ (m/z 137.1078) would be selected as the precursor ion. The fragmentation pattern is expected to be dominated by cleavages characteristic of phenethylamine-type structures. The most probable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, resulting in the loss of the aminomethyl group (-CH₂NH₂) and the formation of a stable tropylium-like ion or a benzylic cation. Another significant fragmentation would be the loss of ammonia (B1221849) (NH₃) from the ethylamine (B1201723) side chain.

Interactive Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 137.1078 | 120.0813 | NH₃ (17.0265 Da) | Ion from loss of ammonia |

| 137.1078 | 106.0653 | CH₄N (31.0422 Da) | Benzylic cation [C₇H₈N]⁺ |

| 137.1078 | 91.0548 | C₂H₆N₂ (60.0530 Da) | Tropylium ion [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, these methods reveal distinct vibrational modes associated with its aromatic ring, primary aromatic amine, and primary aliphatic amine moieties.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its two primary amine groups and the substituted benzene (B151609) ring. The primary aromatic amine (Ar-NH₂) and the primary aliphatic amine (-CH₂-NH₂) exhibit characteristic N-H stretching and bending vibrations. orgchemboulder.com

N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com The aromatic amine N-H stretches are expected at slightly higher wavenumbers compared to the aliphatic amine.

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aromatic amines is typically stronger and appears at a higher frequency (1335-1250 cm⁻¹) than for aliphatic amines (1250-1020 cm⁻¹). orgchemboulder.com

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the benzene ring are typically found in the 1600-1400 cm⁻¹ region. nih.gov

N-H Wagging: A broad band due to N-H wagging can be observed for primary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Aromatic & Aliphatic Primary Amine | 3400 - 3250 |

| C-H Stretch | Aromatic | > 3000 |

| C-H Stretch | Aliphatic (CH₂) | 2950 - 2850 |

| N-H Bend (Scissoring) | Aromatic & Aliphatic Primary Amine | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1400 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the ethyl chain, which are often strong in Raman spectra. The N≡N stretching of a corresponding diazonium salt, a potential synthetic precursor or derivative, would show a very strong peak around 2300-2200 cm⁻¹, which would be absent in the spectrum of this compound. researchgate.net The aromatic C=C stretching vibrations are also typically prominent in the Raman spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for this compound is not widely available in public databases, the technique would provide invaluable information if a suitable single crystal could be grown. The analysis would reveal the exact conformation of the aminoethyl side chain relative to the aniline (B41778) ring in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the two primary amine groups, that dictate the crystal packing. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and for assessing the purity of a compound. For this compound, both gas and liquid chromatography are widely applicable.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

For the analysis of anilines, fused silica (B1680970) capillary columns are commonly used. epa.gov A nitrogen-phosphorus detector (NPD) is often employed for its high sensitivity and selectivity for nitrogen-containing compounds. epa.gov

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides detailed structural information, allowing for definitive identification of the compound. This is particularly useful for confirming the identity of this compound in complex matrices and for identifying any impurities. nih.gov Derivatization of the amine groups may sometimes be employed to improve chromatographic performance and sensitivity. nih.gov

Table 2: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary column (e.g., Rxi-5MS) |

| Injector Temperature | 270 °C |

| Ion Source Temperature | 200 °C |

| Oven Program | Start at 40 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

Liquid chromatography (LC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For aromatic amines like this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common mode of separation.

In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective analysis of aromatic amines in various samples. nih.gov This technique offers excellent specificity and low detection limits. nih.gov The separation is typically achieved on a C18 or a specialized biphenyl column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This allows for the quantification of the target analyte even at very low concentrations.

Table 3: Typical LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Biphenyl or C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detector | Triple Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to assess the purity of this compound and to monitor the progress of reactions involving this compound. TLC separates compounds based on their differential partitioning between a stationary phase (typically a silica gel-coated plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase.

For the analysis of this compound, which possesses two amine groups and an aromatic ring, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (such as hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol) is often employed. The ratio of these solvents can be adjusted to optimize the retention factor (Rƒ) value.

Visualization of the spots on the TLC plate after development is necessary as this compound is colorless. A common method for visualizing amines is the use of a ninhydrin solution, which reacts with primary and secondary amines to produce a colored spot, typically purple or brown, upon gentle heating. reachdevices.comresearchgate.net Alternatively, the plate can be viewed under ultraviolet (UV) light (at 254 nm) if the TLC plate contains a fluorescent indicator; the aromatic ring of the compound will absorb UV light and appear as a dark spot on the fluorescent background. researchgate.net

The Rƒ value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature).

Table 1: Illustrative TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain |

| Expected Rƒ | ~0.45 (This is an estimated value and can vary) |

Note: The Rƒ value is illustrative and can vary based on experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound like this compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₁₂N₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 70.55 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.58 |

| Total | | | | 136.19 | 100.00 |

In a typical research setting, the results of an elemental analysis are considered acceptable if the experimentally determined percentages are within ±0.4% of the theoretical values.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, decomposition profile, and phase transitions.

Table 3: Expected TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | < 1% | Loss of volatile impurities/moisture |

| 200 - 400 | Significant | Onset and major decomposition of the compound |

Note: The temperature ranges and weight loss percentages are hypothetical and would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org For this compound, a DSC analysis would reveal its melting point, which is a key physical property and an indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the melting process, and the temperature at the peak maximum is taken as the melting point. The enthalpy of fusion (the energy required to melt the sample) can also be determined from the area of the melting peak.

Table 4: Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Note: The temperature values are based on literature values for a similar compound and would need to be confirmed experimentally for this compound.

Biological Activity and Pharmaceutical Research Implications of Derivatives

Antimicrobial and Antifungal Activity

Derivatives of aniline (B41778) and related amino compounds have been investigated for their potential as antimicrobial and antifungal agents. The introduction of various substituents onto the aniline ring or the aminoethyl side chain of 3-(2-Aminoethyl)aniline could theoretically lead to compounds with significant bioactivity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into various N-substituted aniline derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. The mode of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. For derivatives of this compound, modifications of the amino groups could yield compounds with varying degrees of lipophilicity and charge distribution, which are critical factors for antibacterial efficacy. For instance, the incorporation of long alkyl chains could enhance membrane disruption, while the addition of heterocyclic moieties might lead to more specific interactions with bacterial targets. However, specific studies detailing the minimum inhibitory concentrations (MICs) of a series of this compound derivatives against various bacterial strains are not currently available in the literature.

Antifungal Efficacy against Various Fungi

Aniline derivatives have also been explored for their antifungal properties. The mechanism of action can vary, from inhibiting fungal cell wall synthesis to disrupting cell membrane integrity. Modifications to the this compound structure, such as the introduction of halogen atoms or nitro groups on the phenyl ring, are strategies that have been employed in other aniline series to enhance antifungal activity. These substitutions can alter the electronic properties and steric bulk of the molecule, influencing its interaction with fungal targets. As with antibacterial activity, there is a lack of specific data on the antifungal efficacy of this compound derivatives against a panel of fungal pathogens.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of a lead compound. For aniline derivatives, SAR studies have often highlighted the importance of the nature and position of substituents on the aromatic ring. For example, the presence of electron-withdrawing groups can sometimes enhance activity. In the context of this compound, a systematic SAR study would involve synthesizing a library of derivatives with modifications at the aniline nitrogen, the ethylamine (B1201723) nitrogen, and various positions on the phenyl ring. The resulting data would help in identifying the key structural features required for potent and selective antimicrobial activity. Unfortunately, such a detailed SAR study specifically for derivatives of this compound has not been published.

Enzyme Inhibition and Modulatory Effects

The aniline scaffold is present in numerous enzyme inhibitors, suggesting that derivatives of this compound could also exhibit such properties.

Tyrosine Kinase Inhibition Research

Aniline and its derivatives are core components of many tyrosine kinase inhibitors (TKIs) used in cancer therapy. These compounds typically bind to the ATP-binding site of the kinase domain. The parent compound, this compound, has been identified as a potential covalent tyrosine kinase inhibitor. It is plausible that derivatives of this compound, with appropriate modifications to enhance binding affinity and selectivity, could be developed as potent TKIs. Research in this area would involve designing and synthesizing derivatives that can form specific interactions with the amino acid residues in the kinase active site.

Cholinesterase and Other Enzyme Inhibition

Derivatives of aniline have been investigated as inhibitors of various enzymes, including cholinesterases, which are important targets in the treatment of Alzheimer's disease. The amino groups of this compound provide handles for introducing functionalities that could interact with the catalytic or peripheral anionic sites of acetylcholinesterase or butyrylcholinesterase. Synthetic efforts could focus on creating derivatives that mimic the structure of known cholinesterase inhibitors while leveraging the unique scaffold of this compound. However, specific studies evaluating a series of this compound derivatives for their cholinesterase inhibitory activity are not currently documented in the scientific literature.

Anticancer and Cytotoxic Evaluations

The cytotoxic potential of aniline derivatives against various cancer cell lines has been a key area of research. Studies have demonstrated that modifications to the aniline structure can lead to compounds with significant antiproliferative effects.

For instance, a series of novel bis(2-aminoethyl)amine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). nih.gov One of the most potent compounds identified was a phenethyl derivative, which exhibited the highest growth-inhibitory activity on all tested cancer cell lines. nih.gov The cytotoxic effects of these compounds were assessed using the MTT assay, a colorimetric assay for assessing cell metabolic activity. researchgate.net

Another study focused on new 1,3,4-thiadiazole-based compounds, which were evaluated for their anticancer effects against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. researchgate.net The results indicated that some of these synthesized compounds exhibited higher cytotoxic activity than the standard chemotherapeutic drug doxorubicin (B1662922) against PC3 and SKNMC cells. researchgate.net Furthermore, analysis of the structure-activity relationship revealed that compounds with an electron-donating methoxy (B1213986) group showed higher activity than those with an electron-withdrawing nitro group. researchgate.net

Similarly, novel 4-anilinoquinazoline (B1210976) derivatives were designed, synthesized, and evaluated for their cytotoxicity on the A431 human carcinoma cell line. One compound, bearing a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) moiety, demonstrated the best cytotoxic activity when compared to the positive controls erlotinib (B232) and vandetanib.

The following table summarizes the cytotoxic activity of selected aniline derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Phenethyl derivative of bis(2-aminoethyl)amine | CaCo-2 | 15.74 ± 1.7 | nih.gov |

| Phenethyl derivative of bis(2-aminoethyl)amine | A549 | 13.95 ± 2.5 | nih.gov |

| Phenethyl derivative of bis(2-aminoethyl)amine | HTB-140 | 14.86 ± 1.9 | nih.gov |

| 4-Anilinoquinazoline derivative (8a) | A431 | 2.62 |

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are implicated in a wide range of chronic diseases. mdpi.com Consequently, the development of compounds with anti-inflammatory and antioxidant properties is of significant interest in pharmaceutical research. Betaxanthins, which can be derived from amino acids, are natural products known for their high antioxidant and anti-inflammatory properties. mdpi.com The antioxidant capacity of these compounds is often evaluated using assays such as the ABTS and FRAP methods. mdpi.com

Research into various plant extracts has also revealed compounds with both anti-inflammatory and antioxidant effects. mdpi.com For example, certain methanolic extracts have demonstrated significant antioxidant and anti-inflammatory activity, attributed to the presence of compounds like protocatechuic acid and quercetin-3-glucoside. mdpi.com While not directly derivatives of this compound, this research highlights the potential for amine-containing compounds to possess these dual activities. A study on newly synthesized phenylbutanals and their corresponding carboxylic acids also showed potent anti-inflammatory and antioxidant activities in both in vitro and in vivo models. nih.gov

Neurotransmitter System Interactions and Central Nervous System Applications

Amines play a crucial role as neurotransmitters in the central nervous system (CNS), and many psychoactive drugs exert their effects by interacting with these systems. libretexts.org Neurotransmitters like dopamine, serotonin (B10506), and acetylcholine (B1216132) are vital for processes such as mood, cognition, and motor control. researchgate.netnih.gov Altered levels of these neurotransmitters are associated with various neurological and psychiatric disorders. researchgate.netnih.gov

Derivatives of amphetamine, which share structural similarities with this compound, have been synthesized and evaluated as potential multitarget agents for depression. mdpi.com Some of these compounds have shown potent inhibitory effects on both serotonin and noradrenaline transporters, as well as high affinity for the histamine (B1213489) H3 receptor, which is involved in modulating the release of other neurotransmitters. mdpi.com

The interaction of novel compounds with neurotransmitter systems is a key area of investigation for the development of new treatments for CNS disorders. For example, some preclinical compounds that act as both H3R antagonists and serotonin reuptake inhibitors have been developed for the treatment of depression and cognitive impairment. mdpi.com

In Silico Studies for Biological Activity Prediction

In silico methods, which utilize computer simulations, are increasingly employed in drug discovery to predict the biological activity and pharmacokinetic properties of new compounds. stmjournals.comnih.gov These computational tools can help to prioritize candidates for synthesis and experimental testing, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand (a small molecule) and a protein target at the atomic level. For example, in the development of novel anticancer agents, molecular docking was used to study the binding mode of a potent 4-anilinoquinazoline derivative with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The results showed effective binding of the compound to VEGFR-2, with binding energies of -8.24 kcal/mol and an inhibition constant of 0.9 µM.

Similarly, molecular docking studies were performed on a (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione derivative to investigate its potential as an inhibitor of HIV-1 reverse transcriptase. nih.gov The analysis revealed that this derivative had the minimum energy score and the highest number of interactions with the active site residues of the enzyme, suggesting it could be a promising inhibitor. nih.gov

ADME properties determine the fate of a drug in the body and are crucial for its efficacy and safety. wikipedia.orgbioivt.com In silico ADME prediction is a valuable tool in the early stages of drug discovery. scilifelab.se Various computational models are used to predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. scilifelab.senih.gov For a series of novel 2-aminoquinoline (B145021) and 1-aminoisoquinoline (B73089) derivatives, ADME predictions were carried out to identify the best lead candidates for further development as antimicrobial agents. nih.gov The SwissADME calculator is a commonly used tool for predicting the physicochemical and pharmacokinetic properties of compounds, including their gastrointestinal absorption and ability to cross the blood-brain barrier. nih.gov

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. bioivt.com Physiologically based pharmacokinetic (PBPK) modeling is a more advanced approach that incorporates anatomical, physiological, and biochemical data to simulate the ADME processes of a drug in different tissues and organs. nih.govnih.gov PBPK models can be used to predict the PK of a drug in different species and to simulate the effects of various factors, such as disease state or drug-drug interactions, on drug disposition. nih.gov For example, a PBPK model was developed to describe the pharmacokinetics of a combination of three HIV drugs delivered via nanoparticles, which included a detailed description of the lymphatic system to predict drug distribution in this important target tissue. nih.govnih.gov

Drug Design and Discovery Efforts Utilizing the Chemical Compound Scaffold

The this compound scaffold serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, comprising a primary aliphatic amine and an aromatic aniline moiety, offer versatile points for chemical modification, enabling the synthesis of diverse compound libraries. Researchers have leveraged this scaffold to develop targeted therapies, including kinase inhibitors and receptor ligands. The inherent reactivity and binding potential of the aminoethyl and aniline groups allow for the strategic design of molecules that can interact with high specificity and affinity to biological targets, making it a valuable starting point for the development of novel therapeutic agents.

The this compound framework is integral to the design of novel ligands targeting various receptors and enzymes. A notable example is its use in the development of melatonin (B1676174) receptor ligands. The class of compounds known as N-(anilinoethyl)amides, which are structurally derived from the aminoethyl aniline scaffold, have been extensively studied for their interaction with MT1 and MT2 melatonin receptors. sigmaaldrich.com

Through systematic structure-activity relationship (SAR) studies, researchers have modulated the affinity and intrinsic activity of these ligands by introducing different substituents on the aniline nitrogen, the benzene (B151609) ring, and the amide side chain. sigmaaldrich.com For instance, the ligand UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide), an MT2-selective partial agonist, was developed from this scaffold. nih.gov However, its low in vivo potency was hypothesized to be due to metabolic instability. This led to the design of novel analogues with improved properties. By analyzing the metabolic pathways of UCM765, researchers developed UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide). This new ligand maintained a similar binding profile as an MT2-selective partial agonist but exhibited a significantly longer half-life when exposed to rat liver S9 fraction, demonstrating enhanced metabolic stability. nih.gov

This strategic modification highlights how the this compound scaffold can be systematically altered to produce new ligands with optimized pharmacokinetic properties while retaining desired pharmacological activity.

Table 1: Melatonin Receptor Ligands Derived from the N-(anilinoethyl)amide Scaffold

| Compound | Key Structural Features | Receptor Selectivity | Activity | Key Improvement |

|---|---|---|---|---|

| UCM765 | N-{[2-(3-methoxyphenyl)phenylamino]ethyl}acetamide | MT2-Selective | Partial Agonist | Sub-nanomolar affinity for human melatonin receptors. nih.gov |

| UCM924 | N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide | MT2-Selective | Partial Agonist | Significantly longer metabolic half-life compared to UCM765. nih.gov |

Beyond melatonin receptors, the this compound structure is the basis for covalent tyrosine kinase inhibitors. These compounds are designed to bind irreversibly to the active site of tyrosine kinases, enzymes often implicated in oncogenesis. One such derivative has been optimized as a potent and selective inhibitor of the BCR-ABL fusion protein, a key driver in chronic myelogenous leukemia. biosynth.com

The development of drug resistance is a major challenge in cancer therapy. The this compound scaffold has been utilized in strategies aimed at overcoming these resistance mechanisms. In melanoma, for example, resistance to drugs that target the mutated B-Raf protein can emerge through the activation of alternative compensatory signaling pathways, such as the ERK1/2 pathway. nih.gov

To address this, researchers have developed inhibitors that target components of this escape pathway. Using computer-aided drug design (CADD), a compound derived from the this compound scaffold, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, was identified as an inhibitor of the ERK docking domain. nih.gov This compound, identified as compound 76 in the study, binds to ERK2 and blocks the phosphorylation of its downstream targets. By directly inhibiting the ERK1/2 pathway, such compounds offer a therapeutic strategy to counteract the resistance mechanisms that limit the effectiveness of other targeted therapies like B-Raf inhibitors. nih.gov The study demonstrated that this derivative could inhibit the growth of cancer cells in a dose-dependent manner. nih.gov

Table 2: Activity of ERK Docking Domain Inhibitor Derived from this compound

| Compound | Target | Binding Affinity (Kd) | Effect on Cancer Cell Growth (IC50) |

|---|

| Compound 76 ((Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione) | ERK2 | 5 µM | ~20 µM (HeLa and A549 cells) |

This approach exemplifies how the this compound scaffold can be employed to create molecules that target signaling pathways involved in acquired drug resistance, potentially resensitizing tumors to treatment or providing a new line of therapy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione |

| N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-(2-Aminoethyl)aniline. These calculations, rooted in the principles of quantum mechanics, provide detailed information about orbital energies, charge distributions, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. scispace.com This process minimizes the energy of the molecule to predict key structural parameters. scispace.comnih.gov

Table 1: Representative Optimized Geometric Parameters for Aniline (B41778) Derivatives (Illustrative) (Specific calculated values for this compound are not available in the provided search results; these are typical values for similar structures.)

| Parameter | Typical Value |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N (aniline) Bond Length | ~1.40 Å |

| C-C (ethyl) Bond Length | ~1.53 Å |

| C-N (ethyl) Bond Length | ~1.47 Å |

| C-C-N (aniline) Bond Angle | ~120° |

| H-N-H (aniline) Bond Angle | ~113° |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info The MEP map provides a visual representation of the total electron density distribution, color-coded to indicate regions of negative and positive electrostatic potential. researchgate.netrsc.org

For an aniline derivative like this compound, the MEP map would typically show regions of negative potential (electron-rich, prone to electrophilic attack) around the nitrogen atoms of the amino groups due to their lone pairs of electrons. thaiscience.info Conversely, regions of positive potential (electron-poor, prone to nucleophilic attack) are generally found around the hydrogen atoms of the amino groups and the aromatic ring. researchgate.net This analysis is crucial for understanding how the molecule might interact with other molecules, including biological receptors or other reactants. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgmdpi.com

In substituted anilines, the nature and position of the substituent group significantly influence the energies of the frontier orbitals. umn.eduresearchgate.netresearchgate.net For this compound, the electron-donating nature of the amino groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzene (B151609). A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Aniline Derivatives (Illustrative) (Specific calculated values for this compound are not available in the provided search results; these are typical values for similar structures.)

| Orbital | Typical Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. theisticscience.com These simulations provide valuable insights into the conformational flexibility and binding dynamics of molecules like this compound, which are crucial for understanding their interactions with biological systems. mdpi.comnih.gov

As a phenethylamine (B48288) derivative, this compound has the potential to interact with various biological targets, such as receptors and enzymes. nih.govnih.gov MD simulations are instrumental in studying the dynamics of these interactions. nih.gov By placing the molecule (the ligand) in a simulated environment with a target protein, researchers can observe the binding process at an atomic level. unipa.itemerging-researchers.org

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the amino groups of this compound could act as hydrogen bond donors or acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions. nih.govresearchgate.net Understanding these binding dynamics is a critical step in rational drug design and in elucidating the molecule's potential biological activity. nih.gov

Computational and Theoretical Studies of this compound Remain Largely Unexplored

Theoretical chemistry and computational studies are crucial for providing a deeper understanding of a molecule's behavior at the atomic and electronic levels. Such studies can predict various characteristics, including molecular geometry, electronic structure, and spectroscopic signatures, which are invaluable for guiding experimental work and understanding structure-property correlations.

For many related aromatic amines and their derivatives, theoretical methods like Density Functional Theory (DFT) are commonly employed to investigate their properties. These computational approaches can elucidate relationships between a molecule's three-dimensional structure and its chemical reactivity, electronic behavior, and interaction with light. However, specific computational data for this compound is absent from the surveyed literature.

Similarly, the prediction of spectroscopic data through computational means offers a powerful tool for interpreting experimental spectra and identifying key structural features. Techniques to predict NMR, IR, and other spectral forms are well-established for a wide range of organic molecules.

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules. The prediction of VCD spectra through quantum chemical calculations is a sophisticated area of computational chemistry. While the methodology for such predictions is established, its application to this compound has not been documented in the available research. As this compound is not inherently chiral, VCD studies would require the introduction of a chiral center, for instance, through derivatization or complexation, which has not been a focus of the theoretical studies found.

Environmental Fate and Remediation Research

Biodegradation Studies

Biodegradation is a critical process that determines the persistence of organic compounds in the environment. The presence of both an aromatic ring and an aminoethyl side chain in 3-(2-Aminoethyl)aniline suggests that its biodegradation is likely to be influenced by microbial communities capable of degrading aromatic amines.

The efficiency of aerobic biodegradation can be influenced by the microbial consortia present in a given environment. For instance, studies on other aromatic amines have shown that specialized microorganisms are often required for efficient degradation researchgate.net.

Environmental factors such as salinity can significantly impact the biodegradation of aromatic compounds. Research on aniline (B41778) has shown that while high concentrations of salt can be inhibitory to microbial activity, lower levels of salinity may not significantly hinder, and in some cases can even slightly enhance, the degradation process. For example, one study found that in the presence of 4% NaCl, the degradation rate of aniline remained above 60% researchgate.net. Another study on the biodegradation of aniline in the presence of varying salinity levels (0%-5%) demonstrated that salinity, except at 5%, had negligible effects on the degradation performance nih.gov. In some cases, low concentrations of salinity have been shown to improve the decontamination performance in electro-enhanced aniline biodegradation systems nih.gov.

Conversely, studies on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) have shown that while low soil salinity (1% NaCl) could slightly increase the degradation rate, high salt conditions (3% NaCl) significantly restrained it nih.gov. This suggests that the effect of salinity is dependent on the specific compound, the microbial community, and the concentration of salt. It is therefore anticipated that the biodegradation of this compound in saline environments would be similarly influenced by the salt concentration.

Table 1: Influence of Salinity on the Biodegradation of Aniline

| Salinity Concentration | Effect on Aniline Degradation Performance | Reference |

| 0% - <5% | Negligible effects | nih.gov |

| 1.5% | 20.5% higher total nitrogen removal efficiency compared to 0% | nih.gov |

| >1.5% | Collapse of metabolic capacity | nih.gov |

| 4% | Degradation rate remained above 60% | researchgate.net |

| 5% | Significant inhibition | nih.gov |

Atmospheric Degradation Pathways

The atmospheric fate of volatile and semi-volatile organic compounds is largely determined by photochemical oxidation processes. For amines, these reactions are typically initiated by hydroxyl radicals (OH).

The atmospheric photo-oxidation of amines is predominantly initiated by their reaction with OH radicals nilu.nonilu.com. For a compound like this compound, this reaction would likely involve the abstraction of a hydrogen atom from one of the amino groups or the ethyl bridge. The resulting radical can then react with molecular oxygen, leading to a cascade of reactions. Studies on other amines, such as monoethanolamine (MEA), have shown that this process can lead to the formation of various oxidation products nilu.no. A study on distorted aromatic amines demonstrated that visible-light-promoted oxidation can occur via a [2 + 2]-cycloaddition reaction with singlet oxygen nih.govresearchgate.netcas.cz. This suggests that multiple photochemical pathways may contribute to the atmospheric degradation of this compound.

The atmospheric degradation of amines can lead to the formation of several secondary pollutants, some of which may be of environmental concern. For instance, the photo-oxidation of MEA can result in the formation of nitrosamines and nitramines, which are potential carcinogens nilu.nocopernicus.org. The formation of these products is dependent on the atmospheric conditions, particularly the levels of nitrogen oxides (NOx) nilu.nonilu.com. It is plausible that the atmospheric degradation of this compound could also lead to the formation of corresponding nitrosamines and nitramines. Other potential degradation products could include aldehydes, ketones, and organic acids, resulting from the cleavage of the aminoethyl side chain and the aromatic ring.

Table 2: Potential Atmospheric Degradation Products of Amines

| Precursor Amine | Potential Degradation Products | References |

| Monoethanolamine (MEA) | Nitrosamines, Nitramines | nilu.nocopernicus.org |

| Dimethylamine | Dimethylnitrosamine, Dimethylnitramine | nilu.com |

| Trimethylamine | Nitrosamine, Nitramine | nilu.com |

| 2-amino-2-methyl-1-propanol | Imines, Amides, Nitrosamines, Nitramines |

Water and Soil Interactions

The behavior of this compound in water and soil is dictated by its physicochemical properties and its interactions with soil components. The presence of two amino groups suggests that this compound will be significantly influenced by pH.

In soil and water, this compound is likely to exist in a protonated form, especially in acidic to neutral conditions, which would increase its water solubility and potential for leaching. However, its interaction with soil particles can retard its mobility.

Studies on the interaction of aniline with soil have revealed a two-step sorption mechanism nih.govnih.gov. The initial step is an ion exchange process where the protonated aniline acts as an organic cation, binding to negatively charged sites on clay minerals and organic matter. This process is influenced by the pH and ionic composition of the soil solution. The second step involves covalent bonding, likely with quinone-like moieties in soil organic matter, which can lead to more permanent sequestration nih.gov. Given that this compound possesses two amino groups, it is expected to exhibit even stronger sorption to soil particles through these mechanisms compared to aniline. The sorption is likely to be highly dependent on the soil's cation exchange capacity and organic matter content.

The mobility of this compound in soil is therefore expected to be limited by these sorption processes. However, under conditions of high water flow or in soils with low sorption capacity, leaching to groundwater could still occur.

Environmental Risk Assessment of Amines and Their Degradation Products in Industrial Contexts

The environmental risk assessment of amines, including aromatic amines like this compound, in industrial settings is a critical area of study, particularly with the expansion of technologies such as carbon capture. While extensive data on this compound is not available, the assessment of related amines used in processes like CO2 capture provides a framework for understanding potential risks. bellona.orgresearchgate.net The primary concerns revolve around the release of the amines themselves and their subsequent degradation products into the atmosphere, water, and soil. bellona.org

Amine solvents can degrade through oxidation, thermal stress, and reactions with acid gases, a process that can be accelerated by the presence of metals. sepa.org.uk Oxidative degradation is a significant pathway, especially in the absorber units of CO2 capture plants where flue gas contains oxygen. bellona.org The degradation of amines leads to the formation of a wide range of compounds, including ammonia (B1221849), aldehydes, nitrosamines, and nitramines. sepa.org.uk While the direct emissions of the parent amines might be of lesser concern, the associated degradation products, such as nitrosamines, present a higher degree of uncertainty and potential risk. sepa.org.uk

The ecotoxicological effects of amines vary. For instance, studies on amines and alkanolamines used in CO2 capture have shown that many have high EC50 values (over 100 mg/L), classifying them as harmless or practically harmless to various aquatic organisms. rsc.org However, more lipophilic diamines may exhibit moderate toxicity. rsc.org The environmental impact is highly dependent on the specific amine used and the concentration of its emissions. bellona.org For example, monoethanolamine (MEA) is noted for its relatively high biodegradability, whereas other amines like 2-Amino-2-methylpropanol (AMP) and Piperazine (PIPA) are less biodegradable and more ecotoxicological. bellona.org

Emissions from CO2 Capture Units

Amine-based post-combustion CO2 capture is a key technology for reducing greenhouse gas emissions, but it introduces new classes of compounds into plant emissions. globalccsinstitute.com Emissions from these units occur primarily through three pathways: evaporative loss and physical entrainment in the gas streams, discharge of liquid waste streams, and fugitive emissions from equipment. globalccsinstitute.com The cleaned flue gas leaving the capture plant will invariably contain small quantities of the amine solvent and its degradation products. bellona.org

The main degradation products emitted include ammonia, which is often the dominant emission, as well as nitrosamines and nitramines. sepa.org.uk The rate and type of degradation depend on the specific amine solvent, the composition of the flue gas (e.g., presence of oxygen, NOx, SOx), and the operating conditions of the plant. ieaghg.orgnilu.no Thermal degradation, for instance, is reported to account for 20-30% of total amine losses. sepa.org.uk

Research and pilot plant operations have provided data on the concentration of these emissions. Amine 'slip,' or the physical loss of the amine solvent, has been measured at pilot plants at concentrations up to 4.0 mg/m³. sepa.org.uk Nitrosamine and nitramine concentrations have been detected in stack emissions at levels up to 5 µg/m³ and 0.047 µg/m³, respectively. sepa.org.uk Efforts are underway to improve operating conditions and implement abatement systems, such as water wash systems, to reduce these emissions. sepa.org.ukresearchgate.net

Table 1: Reported Emissions from Amine-Based CO2 Capture Pilot Plants

| Compound | Emission Concentration | Source |

|---|---|---|

| Amine 'Slip' | Up to 4.0 mg/m³ | sepa.org.uk |

| Ammonia | Dominant Emission | sepa.org.uk |

| Nitrosamines | Up to 5 µg/m³ | sepa.org.uk |

| Nitramines | Up to 0.047 µg/m³ | sepa.org.uk |

Formation and Fate of Nitrosamines and Nitramines

The formation of nitrosamines and nitramines is a significant concern associated with the industrial use of amines. researchgate.net These compounds are probable human carcinogens and their presence in emissions or waste streams is undesirable. veeprho.com Nitrosamines can form when secondary or tertiary amines react with nitrous acid, which itself can be formed from nitrites under acidic conditions. veeprho.com In the context of CO2 capture, the flue gas contains NOx, which can lead to the formation of nitrosating agents. ccsnorway.com

The risk of nitrosamine formation varies with the type of amine. Secondary amines can form stable nitrosamines directly. ccsnorway.com Tertiary amines can undergo dealkylative nitrosation to form nitrosamines. veeprho.com Primary amines form unstable primary nitrosamines that can lead to other products. veeprho.comccsnorway.com

The degradation of amines in the atmosphere can also lead to the formation of these hazardous compounds. Once emitted, amines can react with atmospheric oxidants like OH radicals, ozone (O3), and nitrogen oxides (NOx) to form nitrosamines, nitramines, and amides. The specific pathways and products depend on the amine structure and atmospheric conditions. nilu.no